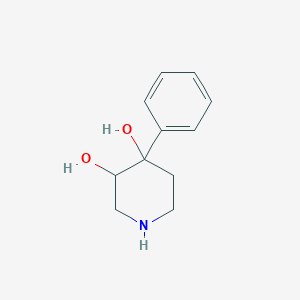
4-Phenylpiperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpiperidine-3,4-diol is a chemical compound that features a piperidine ring substituted with a phenyl group and two hydroxyl groups at the 3 and 4 positions. This compound is of significant interest due to its structural similarity to various pharmacologically active molecules, particularly in the field of opioid analgesics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3,4-diol typically involves the hydrogenation of 4-phenylpiperidine derivatives. One common method includes the reduction of 4-phenylpiperidine-3,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 4-phenylpiperidine by removing the hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Phenylpiperidine-3,4-dione.
Reduction: 4-Phenylpiperidine.
Substitution: Nitro-4-phenylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylpiperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.
Medicine: Serves as a precursor for the synthesis of opioid analgesics and other pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Phenylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound’s structure allows it to bind to these receptors, modulating pain perception and producing analgesic effects. The hydroxyl groups at the 3 and 4 positions play a crucial role in its binding affinity and efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine: Lacks the hydroxyl groups, making it less polar and potentially less active in certain biological contexts.
4-Hydroxy-4-phenylpiperidine: Contains a single hydroxyl group, offering different reactivity and biological activity.
4-Cyano-4-phenylpiperidine:
Uniqueness: 4-Phenylpiperidine-3,4-diol is unique due to the presence of two hydroxyl groups, which enhance its solubility and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
184970-34-1 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChI-Schlüssel |
ONRXIGCYEWJUFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


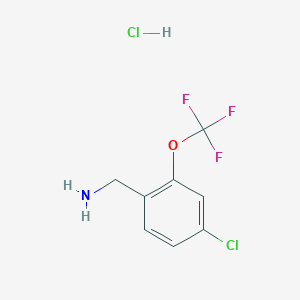
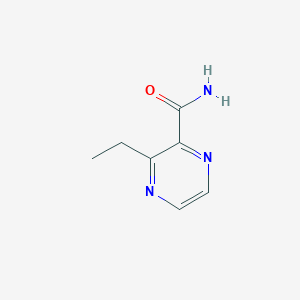
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
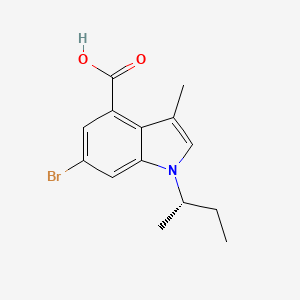

![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
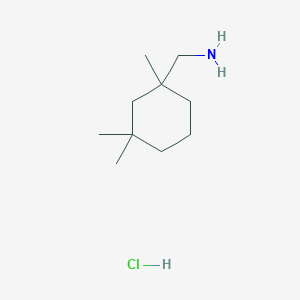
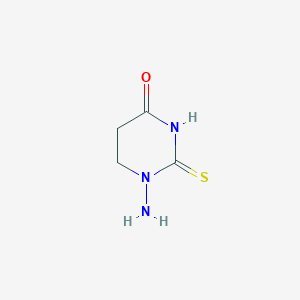
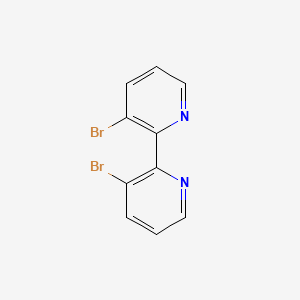


![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
